2-(Aminomethyl)-3-chloroaniline CAS 109319-83-7 properties
2-(Aminomethyl)-3-chloroaniline CAS 109319-83-7 properties
This guide provides an in-depth technical analysis of 2-(Aminomethyl)-3-chloroaniline (CAS 109319-83-7), a specialized bifunctional building block used in the synthesis of nitrogenous heterocycles and pharmaceutical active ingredients (APIs).
CAS: 109319-83-7
Synonyms: 2-Amino-6-chlorobenzylamine; (2-Amino-6-chlorophenyl)methanamine
Molecular Formula: C
Executive Summary
2-(Aminomethyl)-3-chloroaniline is a critical 1,2-diamine scaffold characterized by a "sandwiched" substitution pattern. The molecule features a primary aliphatic amine (benzylamine) and a primary aromatic amine (aniline) separated by a single methylene carbon, with a chlorine atom at the ortho position relative to the methylene group.
This unique 1,2,3-substitution pattern makes it an indispensable precursor for synthesizing polyfunctionalized quinazolines , benzodiazepines , and dihydroquinazolines . Its dual-amine functionality allows for orthogonal protection strategies and selective cyclization, making it a high-value intermediate in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The compound exhibits distinct reactivity profiles at its two nitrogen centers, governed by their electronic environments.
Identification Data
| Property | Value |
| CAS Number | 109319-83-7 |
| IUPAC Name | 2-(Aminomethyl)-3-chloroaniline |
| SMILES | Nc1c(CCl)cccc1CN (Canonical) / Clc1cccc(N)c1CN |
| InChI Key | UVOTWFRREWPTKG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Boiling Point | ~302°C (Predicted at 760 mmHg) |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) |
pKa and Reactivity Profile
Understanding the basicity difference between the two amine groups is crucial for designing synthesis routes.
-
Aliphatic Amine (Benzylamine, -CH
NH ): High basicity (pKa ~9.0–9.5). Highly nucleophilic; reacts first with electrophiles (acyl chlorides, aldehydes) under neutral conditions. -
Aromatic Amine (Aniline, -NH
): Low basicity (pKa ~3.5–4.0). The electron-withdrawing chlorine atom at the meta position (relative to the aniline nitrogen) further reduces nucleophilicity. Requires catalysis or elevated temperatures for condensation.
Synthetic Routes & Production Methodologies
The synthesis of CAS 109319-83-7 typically involves the reduction of nitrile precursors. The presence of the aryl chloride requires careful selection of reducing agents to prevent hydrodehalogenation (loss of the chlorine atom).
Primary Route: Chemoselective Reduction of 2-Amino-6-chlorobenzonitrile
This is the industry-standard approach due to the availability of the starting material and the preservation of the aromatic halogen.
Reaction Scheme:
-
Starting Material: 2-Amino-6-chlorobenzonitrile (CAS 6575-11-7).
-
Reagent: Borane-Tetrahydrofuran complex (BH
·THF) or Lithium Aluminum Hydride (LiAlH ). -
Conditions: Reflux in THF followed by acidic workup (HCl/MeOH) to cleave the boron-amine complex.
Critical Control Points:
-
Temperature Control: Maintain temperature <0°C during hydride addition to prevent runaway exotherms.
-
Quenching: The boron-nitrogen bond formed during reduction is strong. A vigorous acid reflux (e.g., 6M HCl) is required to liberate the free amine.
Alternative Route: Hydrogenation (Risk of Dechlorination)
Catalytic hydrogenation (H
-
Mitigation: Use of "poisoned" catalysts (e.g., Pt/C sulfided) or addition of thiophene can suppress dehalogenation.
Visualization of Synthesis & Reactivity
The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the product.
Caption: Synthesis of CAS 109319-83-7 via nitrile reduction and its downstream conversion into heterocycles.
Medicinal Chemistry Applications
The 1,2,3-trisubstituted benzene core is a privileged motif in drug discovery, particularly for creating rigid bicyclic systems that mimic adenine or guanine in kinase binding pockets.
Quinazoline Synthesis (Kinase Inhibitors)
The most significant application of CAS 109319-83-7 is in the synthesis of 8-chloroquinazolines .
-
Mechanism: The aliphatic amine condenses with a carboxylic acid or aldehyde to form an intermediate amide/imine, which then undergoes intramolecular cyclization with the aromatic amine.
-
Relevance: The chlorine atom at position 8 (in the final quinazoline numbering) occupies a hydrophobic pocket in many tyrosine kinases (e.g., EGFR, VEGFR), enhancing potency and selectivity.
Benzodiazepine Scaffolds
Reaction with
Orthogonal Protection Strategies
For complex synthesis, researchers can exploit the pKa difference:
-
Selective Protection: The aliphatic amine can be selectively protected with Boc-anhydride at pH ~8-9, leaving the aniline free for derivatization (e.g., Buchwald-Hartwig coupling).
-
Sequential Functionalization: This allows the molecule to serve as a "linker" connecting two different pharmacophores.
Handling & Safety Protocols
Signal Word: WARNING
As an aromatic amine and benzylamine derivative, this compound should be treated as a potential sensitizer and irritant.
Hazard Identification (GHS)
Storage & Stability
-
Air Sensitivity: Benzylic amines effectively absorb CO
from the air to form carbamates. Store under inert gas (Nitrogen or Argon). -
Oxidation: Anilines oxidize over time, turning dark brown. Store in amber vials at +2°C to +8°C.
Disposal
Dispose of as hazardous chemical waste. Do not mix with oxidizing agents (e.g., nitric acid, peroxides) due to risk of exothermic reaction.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118458, 2-Amino-6-chlorobenzylamine. Retrieved from [Link]
-
Oakwood Chemical. Safety Data Sheet: (2-Amino-6-chlorophenyl)methanol / amine derivatives. Retrieved from [Link]
Sources
- 1. molbase.com [molbase.com]
- 2. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
